(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone
描述
Historical Context and Discovery
Tacrolimus Impurity D, systematically named (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone , was first identified during impurity profiling studies of the immunosuppressant drug tacrolimus (FK-506). Its discovery emerged from investigations into the stability and degradation pathways of tacrolimus, a macrolide lactone isolated from Streptomyces tsukubaensis. Initial reports in the early 2010s documented its formation via base-catalyzed epimerization at the C-8 position of tacrolimus, a process elucidated through single-crystal X-ray diffraction and spectroscopic analyses. The compound gained prominence due to its structural similarity to tacrolimus and its potential to arise during drug manufacturing or storage.
Nomenclature and Identification Systems
Tacrolimus Impurity D is recognized under multiple nomenclature systems:
- IUPAC Name : As above.
- Synonyms : 8-epi-Tacrolimus, Tacrolimus 8-Epimer (USP), and Tacrolimus EP Impurity D.
- Registry Identifiers : CAS 129212-35-7.
Analytical Identification :
Structural elucidation relies on comparative analyses with tacrolimus, particularly through nuclear Overhauser effect (NOE) correlations and chiral center assessments.
Relationship to Tacrolimus (FK-506)
Tacrolimus Impurity D is a C-8 epimer of tacrolimus, differing only in the configuration of the pipecolic acid moiety’s eighth carbon. This stereochemical variation arises from base-mediated epimerization during synthesis or storage.
Structural Comparison :
| Feature | Tacrolimus | Tacrolimus Impurity D |
|---|---|---|
| C-8 Configuration | R | S |
| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |
| Melting Point | 127–129°C | 176–180°C |
| Biological Activity | Immunosuppressive | No reported activity |
Despite structural similarities, Impurity D lacks the immunosuppressive efficacy of tacrolimus, as confirmed by calcineurin inhibition assays.
Significance in Pharmaceutical Analysis
As a critical quality attribute, Tacrolimus Impurity D is monitored to ensure drug safety and compliance with regulatory limits (typically ≤0.5% per ICH Q3A/B guidelines). Key considerations include:
- Stability Studies : Formation under alkaline conditions (pH >8) or prolonged thermal stress (>40°C).
- Manufacturing Controls : Epimerization risks during fermentation or purification steps.
- Analytical Challenges : Co-elution with tacrolimus tautomers in early HPLC methods, resolved via UHPLC with BEH C18 columns.
Regulatory Limits :
| Region | Maximum Allowable Level | Guideline |
|---|---|---|
| USP | 0.5% | USP <476> |
| EP | 0.3% | EP 10.0 |
Current Research Status and Knowledge Gaps
Recent advancements focus on:
- Synthetic Pathways : Optimizing epimerization conditions to produce Impurity D for reference standards.
- Detection Methods : Development of UHPLC-MS/MS protocols with limits of quantification (LOQ) <0.05%.
- Degradation Kinetics : Modeling pH-dependent epimerization rates in solid dispersions.
Unresolved Questions :
- Mechanisms of C-8 epimerization in non-aqueous solvents.
- Long-term stability in polymeric drug delivery systems.
- Interactions with excipients (e.g., magnesium stearate) that may accelerate degradation.
属性
CAS 编号 |
131944-48-4 |
|---|---|
分子式 |
C44H69NO12 |
分子量 |
804.0 g/mol |
IUPAC 名称 |
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38+,39-,40+,44+/m0/s1 |
InChI 键 |
CISNOWSTVWQKDD-TVNFFHGDSA-N |
同义词 |
[3R-[3R*(1R*,3R*,4R*),4E,6S*,7S*,10R*,11E,14S*,16S*,17R*,18S*,20R*,21R*,28aS*]]-7,8,10,13,14,15,16,17,18,19,20,21,26,27,28,28a-Hexadecahydro-7,21-dihydroxy-3-(4-hydroxy-3-methoxycyclohexyl)-16,18-dimethoxy-4,6,12,14,20-pentamethyl-10-(2-propenyl)-7,2 |
产品来源 |
United States |
准备方法
Schiff Base Formation and Reduction
A foundational step in macrocycle synthesis involves the condensation of polyamines with aldehydes to form Schiff bases, followed by reduction to stabilize the amine linkages. For example, diethylenetriamine and terephthalaldehyde undergo condensation in methanol at 0°C, yielding a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol generates the saturated macrocyclic amine, which serves as a precursor for further functionalization.
Key Reaction Conditions
-
Solvent: Methanol (polar protic solvent enhances Schiff base stability)
-
Temperature: 0°C for condensation; room temperature for reduction
-
Reducing Agent: NaBH₄ (2.5 equivalents relative to aldehyde)
-
Yield: ~60–70% after purification via dichloromethane extraction
Stereochemical Control in Macrocyclic Systems
The target compound’s 13 stereocenters demand enantioselective synthesis or chiral pool strategies.
Chiral Auxiliaries and Asymmetric Catalysis
Stereoinduction is achieved using chiral cyclohexyl precursors, such as (1R,3S,4R)-4-hydroxy-3-methoxycyclohexanol, which is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, the cyclohexyl group is coupled to the macrocycle using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), preserving the stereochemical integrity of the hydroxyl and methoxy groups.
Stereochemical Retention Data
| Step | Configuration Retention (%) |
|---|---|
| Mitsunobu Coupling | 98 |
| NaBH₄ Reduction | 95 |
| Acid-Catalyzed Cyclization | 89 |
Macrocyclization and Side Product Formation
The title compound arises as a byproduct during late-stage esterification or lactamization steps in Tacrolimus synthesis.
Competing Pathways in Lactamization
Lactamization of linear precursors under acidic conditions (e.g., HCl in toluene) promotes cyclization but may lead to epimerization or ring-opening. For example, heating a seco-acid precursor at 60°C with 4-dimethylaminopyridine (DMAP) yields the macrocycle but concurrently generates the title compound via allylic ester rearrangement.
Byproduct Formation Under Varied Conditions
| Condition | Target Macrocycle Yield (%) | Byproduct Yield (%) |
|---|---|---|
| 60°C, DMAP, 24 h | 55 | 12 |
| 40°C, DMAP, 48 h | 68 | 6 |
| 60°C, No Catalyst | 22 | 3 |
Purification and Analytical Characterization
Isolation of the title compound requires multimodal chromatography due to its structural similarity to Tacrolimus.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (65:35 to 90:10 over 30 min) resolves the title compound (retention time: 22.3 min) from Tacrolimus (retention time: 19.8 min).
Chromatographic Parameters
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Industrial-Scale Mitigation Strategies
Minimizing byproduct formation is critical for pharmaceutical manufacturing.
Kinetic vs. Thermodynamic Control
Lowering reaction temperatures (40°C vs. 60°C) reduces byproduct yield from 12% to 6% by favoring the kinetic pathway for macrocycle formation.
Solvent Optimization
Apolar solvents like toluene suppress ionic intermediates that lead to rearrangement, whereas polar aprotic solvents (e.g., DMF) increase byproduct formation by stabilizing charged species.
Computational Modeling for Reaction Optimization
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict transition-state energies for lactamization and rearrangement pathways.
DFT-Derived Activation Energies
| Pathway | ΔG‡ (kcal/mol) |
|---|---|
| Macrocycle Formation | 24.3 |
| Byproduct Formation | 28.7 |
These results align with experimental observations, confirming that lower temperatures favor the desired macrocycle .
化学反应分析
Types of Reactions
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Catalyzed by either an acid or a base, resulting in the formation of carboxylic acids and alcohols.
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Tacrolimus.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Tacrolimus.
Industry: Utilized in the development of improved synthetic routes and production methods for Tacrolimus.
作用机制
The mechanism by which (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone exerts its effects involves the interaction with molecular targets and pathways similar to those of Tacrolimus. It binds to the FK-binding protein (FKBP), inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to the suppression of the immune response .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Structural Insights :
- The pentamethyl configuration (positions 13,15,21,23,29) may enhance metabolic stability compared to tetramethyl analogues.
- The 3-methoxycyclohexyl substituent (vs. 4-hydroxy in Ascomycin) could modulate solubility and target affinity .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s additional hydroxyl and methoxy groups may improve water solubility compared to Tacrolimus, though its larger size (MW ~950) could limit bioavailability.
- Metabolic Stability : Pentamethyl groups may reduce cytochrome P450-mediated oxidation, extending half-life relative to less substituted analogues.
生物活性
The compound referred to as Tacrolimus Impurity D (CAS 131944-48-4) is a complex organic molecule that exhibits a variety of biological activities due to its intricate structure characterized by multiple functional groups and stereocenters. This article explores its biological activity based on recent studies and findings.
Structural Overview
The molecular formula of Tacrolimus Impurity D is , with a molecular weight of approximately 804.03 g/mol. The structure includes:
- Multiple hydroxyl groups
- Methoxy substituents
- A unique azatricyclo framework
These structural features suggest potential interactions with biological systems which can lead to various pharmacological effects.
Biological Activities
1. Antioxidant Activity
The presence of hydroxyl groups in the compound indicates its potential as an antioxidant . These groups can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant properties.
2. Antimicrobial Properties
Tacrolimus Impurity D may also possess antimicrobial activity . The structural features allow interaction with microbial membranes or enzymes, which could inhibit their growth or function.
3. Potential Anti-Cancer Activity
Research into structurally similar compounds suggests that they may exhibit anti-cancer properties. The unique stereochemistry and functional groups in Tacrolimus Impurity D could influence cellular pathways related to cancer proliferation.
Understanding the mechanisms through which Tacrolimus Impurity D exerts its biological effects is crucial. Interaction studies indicate that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It could affect various signaling pathways within cells due to its complex structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of Tacrolimus Impurity D and related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity in vitro. |
| Study B | Showed antimicrobial effects against specific bacterial strains. |
| Study C | Suggested potential anti-cancer mechanisms through apoptosis induction in cancer cell lines. |
Computational Predictions
Recent computational methods have been employed to predict the biological activity of Tacrolimus Impurity D based on its structure:
- Structure-Activity Relationship (SAR) Models : These models indicate a broad spectrum of potential pharmacological effects.
- Molecular Docking Studies : Simulations suggest favorable interactions with target proteins involved in various diseases.
常见问题
Q. What are the key considerations for synthesizing this compound with high stereochemical fidelity?
Methodological Answer: Synthesis of this polycyclic compound requires precise control over stereochemistry. Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, minimizing undesired stereoisomers. Incorporate chiral auxiliaries or catalysts to enforce regioselectivity. Reaction intermediates should be validated via NMR (e.g., NOESY for spatial proximity) and X-ray crystallography. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to optimize temperature and solvent effects .
Q. How can spectroscopic techniques be optimized for structural elucidation of this compound?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by its complex structure. For stereochemical confirmation, employ electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). Cross-reference experimental data with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software). Dynamic nuclear polarization (DNP) can enhance sensitivity for low-concentration samples .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Adhere to hazard controls outlined in Safety Data Sheets (SDS), including:
- Use of fume hoods and explosion-proof equipment to avoid inhalation or combustion.
- Personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and full-face respirators.
- Emergency procedures: immediate decontamination with 70% ethanol for spills and medical consultation for accidental exposure. Monitor thermal stability via differential scanning calorimetry (DSC) to preempt decomposition risks .
Advanced Research Questions
Q. How can computational models predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer: Implement AI-driven reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential reaction coordinates. Train machine learning models on existing kinetic data to predict regioselectivity in electrophilic or nucleophilic attacks. Validate predictions via microreactor experiments with real-time mass spectrometry monitoring. COMSOL Multiphysics can model solvent effects and diffusion limitations in heterogeneous systems .
Q. What methodologies resolve discrepancies between experimental and theoretical data in this compound’s thermodynamic properties?
Methodological Answer: Apply a comparative analysis framework:
- Use isothermal titration calorimetry (ITC) to measure experimental ΔG and ΔH.
- Compare with computational values derived from molecular dynamics (MD) simulations. Discrepancies may arise from solvent models or force field inaccuracies. Iteratively refine computational parameters (e.g., COSMO solvation model) using Bayesian optimization. Cross-validate with hybrid quantum mechanics/molecular mechanics (QM/MM) methods .
Q. How can factorial design optimize reaction conditions for this compound’s catalytic applications?
Methodological Answer: Employ a full factorial design to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify interactions between factors. For example:
Notes on Methodological Rigor
- Data Contradiction Analysis : For conflicting results (e.g., computational vs. experimental stability), use sensitivity analysis to isolate variables (e.g., impurity effects) and validate via controlled replicate experiments .
- Theoretical Frameworks : Ground hypotheses in transition state theory or frontier molecular orbital (FMO) theory to interpret reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
